molecular formula C14H19ClN2 B5806797 N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine

N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine

Cat. No.: B5806797
M. Wt: 250.77 g/mol
InChI Key: IYADXABJUNSORD-MHWRWJLKSA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine is a Schiff base compound derived from the condensation reaction between an amine and an aldehyde. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and coordination chemistry . This compound, in particular, has been studied for its unique structural and chemical properties.

Preparation Methods

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine typically involves the condensation of 4-chlorobenzaldehyde with 2,6-dimethylpiperidine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with hydrogenation catalysts yields the corresponding amine .

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins . The specific pathways involved depend on the nature of the metal ion and the biological target.

Comparison with Similar Compounds

N-[(E)-(4-chlorophenyl)methylidene]-2,6-dimethylpiperidin-1-amine can be compared with other Schiff bases, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. For example, the presence of different substituents on the phenyl ring can influence the compound’s reactivity and coordination behavior .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(2,6-dimethylpiperidin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2/c1-11-4-3-5-12(2)17(11)16-10-13-6-8-14(15)9-7-13/h6-12H,3-5H2,1-2H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYADXABJUNSORD-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1/N=C/C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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